molecular formula C13H16N2OS B122253 2-Naphthalenol, 1,2,3,4-tetrahydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- CAS No. 141034-15-3

2-Naphthalenol, 1,2,3,4-tetrahydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans-

Cat. No. B122253
M. Wt: 248.35 g/mol
InChI Key: IJYJPVUMGMGDDO-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthalenol, 1,2,3,4-tetrahydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as THTA and is known for its unique chemical properties that make it useful in various laboratory experiments.

Mechanism Of Action

The mechanism of action of THTA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. THTA has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition leads to an increase in the concentration of acetylcholine, which can have various physiological effects.

Biochemical And Physiological Effects

THTA has been found to have several biochemical and physiological effects. This compound has been found to exhibit significant antioxidant activity, which makes it useful in the study of oxidative stress-related diseases. THTA has also been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of using THTA in laboratory experiments is its unique chemical properties. This compound has been found to exhibit significant antioxidant activity, antibacterial, antifungal, and antiviral properties, making it useful in various scientific research applications. However, one of the main limitations of using THTA is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of THTA. One potential direction is the development of new drugs based on the chemical structure of THTA. This compound has been found to exhibit significant antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Another potential direction is the study of THTA's potential role in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Finally, the study of THTA's potential toxicity and its effects on various biological processes can also be a potential future direction for research.

Synthesis Methods

The synthesis of THTA involves a multi-step process that requires the use of several reagents and solvents. The first step involves the condensation of 2-naphthol with 2-bromoethylamine hydrobromide in the presence of potassium carbonate. This reaction yields 2-(2-bromoethylamino)naphthalene. The second step involves the reduction of the bromo group using sodium borohydride to obtain 2-(2-ethylamino)naphthalene. The final step involves the reaction of 2-(2-ethylamino)naphthalene with thioacetamide to obtain THTA.

Scientific Research Applications

THTA has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. THTA has also been found to have significant antioxidant activity, which makes it useful in the study of oxidative stress-related diseases.

properties

CAS RN

141034-15-3

Product Name

2-Naphthalenol, 1,2,3,4-tetrahydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans-

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

(1R,2R)-1-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C13H16N2OS/c16-11-6-5-9-3-1-2-4-10(9)12(11)15-13-14-7-8-17-13/h1-4,11-12,16H,5-8H2,(H,14,15)/t11-,12-/m1/s1

InChI Key

IJYJPVUMGMGDDO-VXGBXAGGSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]([C@@H]1O)NC3=NCCS3

SMILES

C1CC2=CC=CC=C2C(C1O)NC3=NCCS3

Canonical SMILES

C1CC2=CC=CC=C2C(C1O)NC3=NCCS3

Other CAS RN

141034-15-3

synonyms

(1R,2R)-1-(4,5-dihydro-1,3-thiazol-2-ylamino)tetralin-2-ol

Origin of Product

United States

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